![molecular formula C17H17NO4 B1453400 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate CAS No. 1160264-16-3](/img/structure/B1453400.png)
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate
Overview
Description
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate, also known as 4-MOMA, is an organic compound belonging to the class of aminobenzoates. It is a derivative of benzoic acid and has been used in a variety of scientific applications. 4-MOMA is a white crystalline solid with a melting point of 122-125 °C. It is soluble in water and ethanol, and slightly soluble in dichloromethane. 4-MOMA has been used in a range of scientific research applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, a fluorescent dye, and a chromogenic substrate in enzyme assays.
Scientific Research Applications
Cosmetics and Sunscreen Products
This compound can be used as an active ingredient in sunscreen products . Sunscreens reduce the risk of skin disorders such as sunburn, skin aging, and cancer through their ability to absorb, reflect, and scatter ultraviolet (UV) radiation . The compound is part of the main classes of organic UV filters which include aminobenzoic acid derivatives, salicylic acid derivatives, cinnamic acid derivatives, benzophenones, dibenzoylmethane derivatives, benzylidene camphor derivatives, triazines, benzimidazole derivatives, and benzotriazole derivatives .
Pharmaceutical Applications
The compound can be used in the synthesis of Schiff bases . Schiff bases are versatile compounds with a wide range of pharmaceutical applications. They are known for their antimicrobial activity and can be used in the treatment of various infections .
Chemical Research
This compound can be used in the synthesis of new chemical compounds . It can serve as a starting material in the synthesis of various copper (II) complexes . These complexes have been studied for their antimicrobial activity .
Endocrine Disruption Studies
The compound can be used in studies related to endocrine disruption . It has been demonstrated as a potent inhibitor of thyroid peroxidase (TPO) activity . This makes it useful in studying the effects of endocrine disruptors on thyroid hormone homeostasis .
Mechanism of Action
properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11(16(19)12-5-9-15(21-2)10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-11H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJZQDPQLYRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206014 | |
Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 4-aminobenzoate | |
CAS RN |
1160264-16-3 | |
Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methoxyphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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